molecular formula C22H44NO6PS2 B593993 1,2-bis(Heptanoylthio)glycerophosphocholine CAS No. 89019-63-6

1,2-bis(Heptanoylthio)glycerophosphocholine

Cat. No. B593993
CAS RN: 89019-63-6
M. Wt: 513.689
InChI Key: LFFIJRJGKBSELO-FQEVSTJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-bis(Heptanoylthio)glycerophosphocholine, also known as Diheptanoyl Thio-PC, is a synthetic thiol phosphoglyceride lipid derived from D-mannitol . It functions as a substrate for all phospholipase A2s (PLA2s) except for cPLA2 and PAF-acetyl hydrolase (PAF-AH) . Interaction of this compound with a PLA2 results in cleavage of the sn-2 fatty acid, generating a free thiol on the lysophospholipid .


Synthesis Analysis

The synthesis of 1,2-bis(Heptanoylthio)glycerophosphocholine involves chiral synthesis of a dithiolester analog of phosphatidylcholine as a substrate for the assay of phospholipase A2 .


Molecular Structure Analysis

The molecular formula of 1,2-bis(Heptanoylthio)glycerophosphocholine is C22H44NO6PS2, and its molecular weight is 513.7 . The InChi Code is InChI=1S/C22H44NO6PS2/c1-6-8-10-12-14-21 (24)31-19-20 (32-22 (25)15-13-11-9-7-2)18-29-30 (26,27)28-17-16-23 (3,4)5/h20H,6-19H2,1-5H3/t20-/m0/s1 .


Chemical Reactions Analysis

1,2-bis(Heptanoylthio)glycerophosphocholine is a substrate for all phospholipase A2s (PLA2s) except for cPLA2 and PAF-acetyl hydrolase (PAF-AH). Interaction of this compound with a PLA2 results in cleavage of the sn-2 fatty acid, generating a free thiol on the lysophospholipid .


Physical And Chemical Properties Analysis

1,2-bis(Heptanoylthio)glycerophosphocholine is a solution in ethanol . It has a solubility of 50 mg/ml in DMF and DMSO, 25 mg/ml in ethanol, and 62 µg/ml in PBS (pH 7.2) . It should be stored at -20°C .

Scientific Research Applications

Application in Biotechnology and Food Industry

  • Scientific Field: Biotechnology and Food Industry .
  • Summary of the Application: 1,2-bis(Heptanoylthio)glycerophosphocholine is used in the synthesis of L-alpha-glycerylphosphorylcholine (GPC) and in the degumming of peanut oil .
  • Methods of Application: The Saccharomyces cerevisiae plb gene, which encodes phospholipase B (PLB), was cloned and expressed in Pichia pastoris GS115 to produce recombinant PLB (rPLB). This rPLB was then used to synthesize GPC and degum peanut oil .
  • Results or Outcomes: The rPLB demonstrated maximum enzymatic activity at 40°C and pH 5.5 and was stable at temperatures between 30 and 40°C and pH values between 5.0 and 6.0. It synthesized GPC with a conversion rate of 17% (w/w) and exhibited high degumming activity towards peanut oil, decreasing the phosphorus content from 91.8 to 3.7 mg/kg within 3 hours .

Application in Medical Research

  • Scientific Field: Medical Research .
  • Summary of the Application: 1,2-bis(Heptanoylthio)glycerophosphocholine is used as a substrate for a human serum phospholipase A2 that is associated with high-density lipoproteins .
  • Methods of Application: The compound is used in a simple microplate assay for human serum phospholipase A2 using the chromogenic substrate 4-nitro-3-octanoyloxy-benzoic acid .
  • Results or Outcomes: The assay is reproducible and suitable for the analysis of large numbers of samples in a clinical setting. It has been demonstrated that 94% of the PLA2 activity in normal human serum is associated with high-density lipoproteins .

Application in Enzyme Activity Assays

  • Scientific Field: Biochemistry .
  • Summary of the Application: 1,2-bis(Heptanoylthio)glycerophosphocholine is used as a substrate for all phospholipase A2s (PLA2s) with the exception of cPLA2 and PAF-acetyl hydrolase (PAF-AH) . Interaction of this compound with a PLA2 results in cleavage of the sn-2 fatty acid generating a free thiol on the lysophospholipid .
  • Methods of Application: The compound is used in a simple microplate assay for human serum phospholipase A2 using the chromogenic substrate 4-nitro-3-octanoyloxy-benzoic acid .
  • Results or Outcomes: The assay is reproducible and suitable for the analysis of large numbers of samples in a clinical setting . It has been demonstrated that 94% of the PLA2 activity in normal human serum is associated with high-density lipoproteins .

Application in Lipid Biochemistry

  • Scientific Field: Lipid Biochemistry .
  • Summary of the Application: 1,2-bis(Heptanoylthio)glycerophosphocholine is used as a substrate for all phospholipase A2s (PLA2s) with the exception of cPLA2 and PAF-acetyl hydrolase (PAF-AH) . Interaction of this compound with a PLA2 results in cleavage of the sn-2 fatty acid generating a free thiol on the lysophospholipid .
  • Methods of Application: The compound is used in a simple microplate assay for human serum phospholipase A2 using the chromogenic substrate 4-nitro-3-octanoyloxy-benzoic acid .
  • Results or Outcomes: The assay is reproducible and suitable for the analysis of large numbers of samples in a clinical setting . It has been demonstrated that 94% of the PLA2 activity in normal human serum is associated with high-density lipoproteins .

Application in Enzyme Activity Assays

  • Scientific Field: Biochemistry .
  • Summary of the Application: 1,2-bis(Heptanoylthio)glycerophosphocholine is used as a substrate for all phospholipase A2s (PLA2s) with the exception of cPLA2 and PAF-acetyl hydrolase (PAF-AH) . Interaction of this compound with a PLA2 results in cleavage of the sn-2 fatty acid generating a free thiol on the lysophospholipid .
  • Methods of Application: The compound is used in a simple microplate assay for human serum phospholipase A2 using the chromogenic substrate 4-nitro-3-octanoyloxy-benzoic acid .
  • Results or Outcomes: The assay is reproducible and suitable for the analysis of large numbers of samples in a clinical setting . It has been demonstrated that 94% of the PLA2 activity in normal human serum is associated with high-density lipoproteins .

Application in Lipid Biochemistry

  • Scientific Field: Lipid Biochemistry .
  • Summary of the Application: 1,2-bis(Heptanoylthio)glycerophosphocholine is used as a substrate for all phospholipase A2s (PLA2s) with the exception of cPLA2 and PAF-acetyl hydrolase (PAF-AH) . Interaction of this compound with a PLA2 results in cleavage of the sn-2 fatty acid generating a free thiol on the lysophospholipid .
  • Methods of Application: The compound is used in a simple microplate assay for human serum phospholipase A2 using the chromogenic substrate 4-nitro-3-octanoyloxy-benzoic acid .
  • Results or Outcomes: The assay is reproducible and suitable for the analysis of large numbers of samples in a clinical setting . It has been demonstrated that 94% of the PLA2 activity in normal human serum is associated with high-density lipoproteins .

Safety And Hazards

This compound is classified as a Dangerous Good for transport and may be subject to additional shipping charges . It is intended for research use only and is not for human or veterinary use .

properties

IUPAC Name

[(2S)-2,3-bis(heptanoylsulfanyl)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H44NO6PS2/c1-6-8-10-12-14-21(24)31-19-20(32-22(25)15-13-11-9-7-2)18-29-30(26,27)28-17-16-23(3,4)5/h20H,6-19H2,1-5H3/t20-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFFIJRJGKBSELO-FQEVSTJZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(=O)SCC(COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCC(=O)SC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)SC(=O)CCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H44NO6PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20724579
Record name (2S)-2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-bis(Heptanoylthio)glycerophosphocholine

CAS RN

89019-63-6
Record name (2S)-2,3-Bis(heptanoylsulfanyl)propyl 2-(trimethylazaniumyl)ethyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20724579
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
29
Citations
NC Anilkumar, MS Sundaram, CD Mohan… - PLoS …, 2015 - journals.plos.org
Drugs such as necopidem, saripidem, alpidem, zolpidem, and olprinone contain nitrogen-containing bicyclic, condensed-imidazo[1,2-α]pyridines as bioactive scaffolds. In this work, we …
Number of citations: 30 journals.plos.org
N Petrovic, C Grove, PE Langton, NLA Misso… - Journal of lipid …, 2001 - ASBMB
Phospholipase A 2 (PLA 2 ) activity is usually assayed with expensive radioactive or chromogenic substrates unsuitable for performing large numbers of assays. We have designed a …
Number of citations: 72 www.jlr.org
Y Liu, M Li, L Huang, S Gui, L Jia, D Zheng… - Biotechnology & …, 2018 - Taylor & Francis
l-alpha-glycerylphosphorylcholine (GPC) has been shown to enhance cognitive performance. Meanwhile, vegetable oils must be refined to remove the impurities for them to be edible. …
Number of citations: 8 www.tandfonline.com
M Miyake, Y Ito, H Suzuki, M Tomizawa, H Sato, M Liu… - Toxicology Letters, 2018 - Elsevier
Fenitrothion (FNT) is used worldwide in agricultural and public health settings. Spermatogenesis is a toxicological target of FNT under high-dose exposure. Although anti-androgenic …
Number of citations: 4 www.sciencedirect.com
SNA Bukhari, G Lauro, I Jantan, G Bifulco… - Bioorganic & medicinal …, 2014 - Elsevier
Arachidonic acid and its metabolites have generated high level of interest among researchers due to their vital role in inflammation. The inhibition of enzymes involved in arachidonic …
Number of citations: 58 www.sciencedirect.com
W Ahmad, E Kumolosasi, I Jantan… - Chemical biology & …, 2014 - Wiley Online Library
Arachidonic acid and its metabolites have generated a heightened interest due to their significant role in inflammation. Inhibiting the enzymes involved in arachidonic acid metabolism …
Number of citations: 50 onlinelibrary.wiley.com
I Jantan, SNA Bukhari, OA Adekoya… - … design, development and …, 2014 - Taylor & Francis
Arachidonic acid metabolism leads to the generation of key lipid mediators which play a fundamental role during inflammation. The inhibition of enzymes involved in arachidonic acid …
Number of citations: 56 www.tandfonline.com
SNA Bukhari, X Zhang, I Jantan, HL Zhu… - Chemical biology & …, 2015 - Wiley Online Library
A novel series of 1,3‐diphenyl‐2‐propen‐1‐one (chalcone) derivatives was synthesized by a simple, eco‐friendly, and efficient Claisen–Schmidt condensation reaction and used as …
Number of citations: 39 onlinelibrary.wiley.com
TJ Cunningham, L Yao… - Journal of …, 2006 - jneuroinflammation.biomedcentral …
There is increased interest in the contribution of the innate immune system to multiple sclerosis (MS), including the activity of acute inflammatory mediators. The purpose of this study …
A Dreiseitel, G Korte, P Schreier, A Oehme… - Journal of neural …, 2009 - Springer
Epidemiological studies suggest that nutritional antioxidants may reduce the incidence of neurodegenerative disorders and age-related cognitive decline. Specifically, protection …
Number of citations: 29 link.springer.com

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